![molecular formula C9H5BrOS2 B027640 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde CAS No. 110046-60-1](/img/structure/B27640.png)
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde
Overview
Description
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde, also known as 5-Bromo-2-thiophenecarboxaldehyde, is a chemical compound with the molecular formula C5H3BrOS . It is used in biological studies as an anti-inflammatory and anti-tumor agent . It also acts as a reagent in the synthesis of carbazole-based sensitizers for efficient dye-sensitized solar cells .
Synthesis Analysis
The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde can be achieved from 2-Thiophenecarboxaldehyde . It is also used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .Molecular Structure Analysis
The molecular weight of this compound is 191.05 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound is used as a reagent in the synthesis of carbazole-based sensitizers for efficient dye-sensitized solar cells . It also plays a role in the preparation of aldehyde-capped thiophene oligomers .Physical And Chemical Properties Analysis
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is a clear yellow to brown liquid after melting . It has a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C .Scientific Research Applications
Synthesis of Donor-Acceptor Polymers
This compound is used in the synthesis of bis (thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers via direct C-H arylation polymerization . These polymers have significant interest in organic electronic applications due to their tunable optoelectronic properties .
Photovoltaic Applications
The synthesized polymers from this compound are studied for their photovoltaic applications. The temperature-dependent absorption of the polymer films blended with PC 71 BM was studied, and a power conversion efficiency (PCE) of 3.82% was achieved .
Synthesis of [1,2,4]Triazolo[4,3-c]quinazolines
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines, which are valuable intermediates for biologically active compounds and fluorophores .
Suzuki Coupling Reactions
This compound is involved in Suzuki coupling reactions for the synthesis of benzotriazole-containing organic sensitizers and meso-Polyarylamide-BODIPY hybrids .
Suzuki-Miyaura Coupling
It is used in Suzuki-Miyaura coupling for the synthesis of ratanhine .
Microwave-assisted Sonogashira Reactions
This compound is used in microwave-assisted Sonogashira reactions for the synthesis of ethynylarylboronates .
Synthesis of Electron-Rich Donors
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde is used in the synthesis of an electron-rich unit, 2,7-bis (5-bromothiophen-2-yl)-9,9’-spirobi[fluorene], which is a candidate for D-A type organic polymers .
Mechanism of Action
Target of Action
It is known that this compound is often used as an intermediate in organic synthesis and material chemistry, particularly in the synthesis of drug molecules and luminescent materials .
Mode of Action
It is known that the bromine atom and aldehyde group in the molecule can undergo functional group transformation reactions . This allows the compound to participate in various chemical reactions, such as nucleophilic substitution, coupling, and cyclization, thereby introducing different functional groups and conformations .
Biochemical Pathways
Thiophene derivatives are widely used in luminescent materials . The introduction of specific substituents can change the conjugated structure and electronic properties of the thiophene molecule, thereby regulating its optical properties and luminescent effects .
Result of Action
It is known that the compound is used in the preparation of organic dyes incorporating carbazole or dendritic iodocarbazole unit to enhance the performance of dye-sensitized solar cells .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMTYNJFSUBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453982 | |
Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromothiophen-2-yl)thiophene-2-carbaldehyde | |
CAS RN |
110046-60-1 | |
Record name | 5'-Bromo[2,2'-bithiophene]-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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